Increased Lipophilicity (XLogP3 3.5) Compared to Unsubstituted Biphenylacetic Acid (LogP ~3.0)
[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid exhibits a predicted XLogP3 value of 3.5 [1]. This is approximately 0.5 log units higher than the predicted logP of unsubstituted biphenyl-2-ylacetic acid (logP ~3.0) [2]. The increased lipophilicity is attributed to the combined effect of the fluoro and methyl substituents on the terminal phenyl ring, which enhance hydrophobic interactions and membrane permeability [3].
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | Biphenyl-2-ylacetic acid, LogP ~3.0 |
| Quantified Difference | ΔLogP ≈ +0.5 |
| Conditions | Predicted values using computational models (PubChem, ChemAxon) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and oral bioavailability, making this compound a more attractive scaffold for CNS or intracellular targets compared to the less lipophilic parent structure.
- [1] PubChem. Compound Summary for CID 70699674, [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid. View Source
- [2] Human Metabolome Database. 2-([1,1'-Biphenyl]-2-yl)acetic acid (HMDB0244909). View Source
- [3] Park BK, Kitteringham NR, O'Neill PM. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. 2001;41:443-70. View Source
